molecular formula C13H8IN B12806798 3'-Iodobiphenyl-4-carbonitrile

3'-Iodobiphenyl-4-carbonitrile

Cat. No.: B12806798
M. Wt: 305.11 g/mol
InChI Key: XUYRTNPBNJVKAP-UHFFFAOYSA-N
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Description

3’-Iodobiphenyl-4-carbonitrile is an organic compound with the molecular formula C13H8IN It is a derivative of biphenyl, where an iodine atom is substituted at the 3’ position and a cyano group at the 4 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Iodobiphenyl-4-carbonitrile typically involves the iodination of biphenyl derivatives followed by the introduction of a cyano group. One common method is the Sandmeyer reaction, where an aryl diazonium salt is treated with potassium iodide to introduce the iodine atom. The cyano group can be introduced using a nucleophilic substitution reaction with a suitable cyanide source.

Industrial Production Methods: Industrial production methods for 3’-Iodobiphenyl-4-carbonitrile often involve large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Iodobiphenyl-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: 3’-Hydroxybiphenyl-4-carbonitrile or 3’-Aminobiphenyl-4-carbonitrile.

    Oxidation: 3’-Iodobiphenyl-4-carboxylic acid.

    Reduction: 3’-Iodobiphenyl-4-amine.

Scientific Research Applications

3’-Iodobiphenyl-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3’-Iodobiphenyl-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, its cyano group can act as a ligand for metal ions, influencing various biochemical pathways. The iodine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    3-Iodobiphenyl: Lacks the cyano group, making it less versatile in certain chemical reactions.

    4-Cyanobiphenyl:

    3’-Bromobiphenyl-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness: 3’-Iodobiphenyl-4-carbonitrile is unique due to the presence of both iodine and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C13H8IN

Molecular Weight

305.11 g/mol

IUPAC Name

4-(3-iodophenyl)benzonitrile

InChI

InChI=1S/C13H8IN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H

InChI Key

XUYRTNPBNJVKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)C#N

Origin of Product

United States

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